molecular formula C14H15NO B13536896 [3-(4-Methoxyphenyl)phenyl]methanamine

[3-(4-Methoxyphenyl)phenyl]methanamine

Cat. No.: B13536896
M. Wt: 213.27 g/mol
InChI Key: RYIMJAGUGYYPRR-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Functional Materials Science

In modern organic synthesis, functionalized biphenyls are crucial intermediates. arabjchem.org They serve as foundational structures for a wide array of complex molecules, including pharmaceuticals, agrochemicals, and ligands for catalysis. researchgate.netijsdr.org The presence of a primary amine in [3-(4-Methoxyphenyl)phenyl]methanamine makes it a valuable synthon for constructing larger molecules through reactions like amidation, alkylation, and imine formation. The methoxy (B1213986) group, an electron-donating substituent, can influence the reactivity and electronic properties of the aromatic system.

In the realm of functional materials science, the biphenyl (B1667301) core is a well-established component of organic semiconductors. bohrium.comnih.gov Biphenyl compounds are utilized in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their rigid structure, good thermal stability, and ability to facilitate charge transport. nih.govalfa-chemistry.com The introduction of substituents like amines and methoxy groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby fine-tuning the material's optoelectronic properties for specific applications, such as serving as hole-transporting or hole-blocking layers in electronic devices. nih.govalfa-chemistry.com The structural motif of biphenyl-based amines has been explored for creating materials with high charge-carrier mobility, a key requirement for efficient organic electronics. bohrium.comnih.govresearchgate.net

Evolution of Research on Biphenyl-Based Amines and their Derivatives

The study of biphenyl derivatives has a long history, with the first synthetic methods dating back over 160 years. nih.gov Early approaches included the Wurtz-Fittig reaction (circa 1855) and the Ullmann reaction (1901), which involved the coupling of aryl halides using metals like sodium or copper. arabjchem.orgnih.gov These methods, while foundational, often required harsh reaction conditions. A significant leap forward came with the development of transition metal-catalyzed cross-coupling reactions. The advent of palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, revolutionized the synthesis of biphenyls, offering milder conditions, higher yields, and greater functional group tolerance. nih.gov

This advancement in synthesizing the biphenyl core enabled chemists to create a vast library of functionalized derivatives. The focus then expanded to include the introduction of various substituents, such as amines, to impart specific functions. The synthesis of biphenyl-based amines opened avenues for their use as versatile ligands in catalysis and as key components in supramolecular chemistry. More recently, research has shifted towards their application in materials science, where the unique electronic and structural properties of biphenyl amines are harnessed to create novel organic semiconductors, fluorescent materials, and other functional organic materials. bohrium.comnih.gov This evolution from simple synthetic targets to highly functional molecules underscores the enduring importance of the biphenyl scaffold in chemical research. arabjchem.org

Current Academic Significance and Research Gaps for this compound

The academic significance of this compound currently lies more in its potential than in documented applications. As a functionalized biphenyl amine, it represents a confluence of desirable structural features: a rigid, conjugated backbone suitable for electronic applications and versatile functional groups for synthetic elaboration. Its structure suggests potential as a monomer for specialized polymers, a scaffold for designing new ligands for catalysis, or a building block for novel organic electronic materials. researchgate.net

However, a significant research gap exists in the scientific literature regarding this specific compound. While its synthesis is highly feasible through established and reliable organic chemistry methodologies, there is a notable lack of dedicated studies on its specific properties, reactivity, and performance in advanced applications. The most logical synthetic route would involve a Suzuki-Miyaura cross-coupling to form the biphenyl core of a precursor like 3-(4-methoxyphenyl)benzonitrile (B169181), followed by the chemical reduction of the nitrile group to the primary amine.

The necessary research to fill this gap would involve its synthesis and thorough characterization, followed by an investigation into its photophysical and electrochemical properties to assess its suitability for materials science applications. Furthermore, exploring its utility as a synthetic intermediate would demonstrate its value as a versatile building block in organic chemistry. The absence of such detailed studies highlights an opportunity for new research to explore the potential of this specific molecular architecture.

Interactive Data Tables

Table 1: Potential Synthetic Routes to the Biphenyl Core

The biphenyl core of the precursor to this compound can be synthesized using various modern cross-coupling reactions. The Suzuki-Miyaura coupling is often preferred due to its mild conditions and commercial availability of boronic acids.

Reaction NameReactant AReactant BCatalyst/ReagentsDescription
Suzuki-Miyaura Coupling 3-Bromobenzonitrile (B1265711)(4-Methoxyphenyl)boronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)A versatile method coupling an aryl halide with an aryl boronic acid.
Stille Coupling 3-Bromobenzonitrile(4-Methoxyphenyl)tributylstannanePd catalyst (e.g., Pd(PPh₃)₄)Couples an aryl halide with an organostannane compound.
Negishi Coupling 3-Bromobenzonitrile(4-Methoxyphenyl)zinc chloridePd or Ni catalystInvolves the coupling of an aryl halide with an organozinc reagent.
Ullmann Reaction 3-Iodobenzonitrile & 4-IodoanisoleCopper powderHigh TemperatureA classic method involving the copper-mediated coupling of two aryl halides.

Table 2: Common Methods for Nitrile Reduction to Primary Amine

Once the precursor 3-(4-methoxyphenyl)benzonitrile is obtained, the nitrile group can be reduced to the target methanamine group using several established methods.

MethodReducing Agent(s)Typical ConditionsSelectivity
Catalytic Hydrogenation H₂ gas with a metal catalystRaney Nickel, Platinum oxide (PtO₂), or Palladium on carbon (Pd/C); Elevated pressure and temperatureGenerally high selectivity for primary amines, but can sometimes lead to secondary amine byproducts.
Hydride Reduction Lithium aluminum hydride (LiAlH₄)Anhydrous ether (e.g., THF, diethyl ether) followed by aqueous/acidic workupA powerful and effective method for complete reduction to the primary amine.
Borohydride (B1222165) Reduction Sodium borohydride (NaBH₄) with a catalystCoCl₂ or other transition metal salts are often required to enhance reactivity towards nitriles.Milder than LiAlH₄; reactivity can be tuned with additives.
Hydrosilylation Hydrosilanes (e.g., PhSiH₃)Base-catalyzed (e.g., TBAF)A metal-free alternative for the reduction of nitriles. researchgate.net

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

[3-(4-methoxyphenyl)phenyl]methanamine

InChI

InChI=1S/C14H15NO/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,10,15H2,1H3

InChI Key

RYIMJAGUGYYPRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=C2)CN

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 4 Methoxyphenyl Phenyl Methanamine and Its Derivatives

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.org For [3-(4-Methoxyphenyl)phenyl]methanamine, the analysis primarily involves two key bond disconnections: the carbon-carbon bond forming the biphenyl (B1667301) core and the carbon-nitrogen bond or a precursor C-C bond of the methanamine moiety.

The central challenge in synthesizing the target molecule is the formation of the C-C bond between the two phenyl rings. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov For the synthesis of the 3-(4-methoxyphenyl)phenyl scaffold, this would typically involve the reaction of a 3-substituted phenyl halide (or triflate) with a 4-methoxyphenylboronic acid (or its ester derivative), or vice versa. Key precursors could be 3-bromobenzonitrile (B1265711) and 4-methoxyphenylboronic acid. The reaction's popularity stems from the mild conditions, commercial availability of reagents, and the low toxicity of the boron-containing byproducts. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.org This method was among the first to allow for the efficient synthesis of unsymmetrical biaryls. organic-chemistry.orgnobelprize.org The synthesis of the target biphenyl core could be achieved by coupling an arylzinc reagent, such as (4-methoxyphenyl)zinc chloride, with a 3-substituted phenyl halide, like 3-bromobenzyl bromide. Organozinc reagents are generally more reactive than organoboron compounds but are also more sensitive to moisture and air. rsc.orgrsc.org

Table 1: Comparison of Suzuki-Miyaura and Negishi Coupling for Biphenyl Core Synthesis

Feature Suzuki-Miyaura Coupling Negishi Coupling
Organometallic Reagent Organoboron (e.g., boronic acids, esters) Organozinc
Key Advantages High functional group tolerance; thermal stability and low toxicity of boron reagents; often air and moisture stable. nih.govresearchgate.net High reactivity of organozinc reagent, allowing for coupling of less reactive halides; high yields. organic-chemistry.orgnih.gov
Key Disadvantages Can be slower than other cross-couplings; base is required which can affect sensitive substrates. Organozinc reagents are sensitive to air and moisture, often requiring inert atmosphere techniques. rsc.org
Typical Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Palladium or Nickel complexes
Example Precursors 3-Bromobenzonitrile and 4-Methoxyphenylboronic acid 3-Bromobenzyl bromide and (4-Methoxyphenyl)zinc chloride

The introduction of the aminomethyl group (-CH₂NH₂) can be planned either before or after the construction of the biphenyl core.

Post-Coupling Introduction: In this strategy, the biphenyl core is formed first, containing a functional group that can be converted into the methanamine moiety. A common precursor is a nitrile group (-CN). For example, 3-(4-methoxyphenyl)benzonitrile (B169181), synthesized via Suzuki or Negishi coupling, can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Pre-Coupling Introduction: Alternatively, one of the coupling partners can already contain the methanamine group (in a protected form) or its immediate precursor. For instance, a Suzuki coupling could be performed using a (3-(aminomethyl)phenyl)boronic acid derivative with a 4-methoxyphenyl (B3050149) halide. Protection of the amine (e.g., as a Boc-carbamate) is typically necessary to prevent interference with the catalyst.

Development of Novel and High-Yielding Synthetic Routes

Modern synthetic chemistry focuses on developing routes that are not only effective but also efficient, high-yielding, and atom-economical.

While Suzuki and Negishi reactions form the C-C biphenyl bond, other palladium-catalyzed reactions are crucial for synthesizing derivatives. The Buchwald-Hartwig amination, for example, is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. While not directly used to synthesize the target molecule's core structure, it is invaluable for creating derivatives where an amine is directly attached to one of the aryl rings, or for synthesizing more complex precursors. A combination of a palladium catalyst and a suitable ligand enables the amination of aryl halides or triflates, offering a powerful tool for building molecular diversity. nih.gov

Reductive amination is a highly efficient and common method for preparing amines. wikipedia.orgpku.edu.cn This process involves the reaction of an aldehyde or ketone with an amine (or ammonia) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, the key precursor would be 3-(4-methoxyphenyl)benzaldehyde . This aldehyde can be reacted with ammonia (B1221849) in the presence of a reducing agent to yield the target primary amine. This one-pot reaction is often preferred due to its operational simplicity and efficiency. wikipedia.org A variety of reducing agents can be employed, each with specific advantages.

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Chemical Formula Key Characteristics
Sodium Borohydride (B1222165) NaBH₄ A mild reducing agent, but can also reduce the starting aldehyde if the reaction is not controlled. masterorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN More selective than NaBH₄; it readily reduces the protonated imine intermediate but is slow to react with the carbonyl starting material at neutral or slightly acidic pH. masterorganicchemistry.com
Sodium Triacetoxyborohydride (B8407120) NaBH(OAc)₃ A mild and selective reagent that is particularly effective for reductive aminations and does not require acidic conditions, avoiding side reactions with acid-sensitive functional groups. youtube.com
Catalytic Hydrogenation H₂ with Pd, Pt, or Ni catalyst A "green" method that produces water as the only byproduct. It is highly effective but may require specialized pressure equipment. youtube.com

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. stmjournals.com Key strategies include:

Catalysis: The use of palladium-catalyzed cross-coupling reactions and catalytic hydrogenation for reductive amination are prime examples of green chemistry. jddhs.com Catalysts are used in small amounts and can often be recycled, increasing atom economy and reducing waste. jddhs.com

Alternative Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Green approaches favor the use of safer solvents like water, ethanol, or supercritical fluids, or even solvent-free reaction conditions. mdpi.comrasayanjournal.co.in For instance, Suzuki-Miyaura reactions can often be performed in aqueous solvent mixtures. google.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. mdpi.com

Waste Reduction: Designing synthetic routes to be convergent and to minimize the use of protecting groups reduces the number of steps and the amount of waste generated. jddhs.com Reductive amination is a good example of an atom-economical, one-pot reaction that minimizes byproducts.

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Chemo- and Regioselective Synthesis Strategies

The chemo- and regioselective synthesis of this compound hinges on a carefully planned sequence of reactions. A common and effective approach involves the Suzuki-Miyaura cross-coupling reaction, which is renowned for its ability to form carbon-carbon bonds between aryl halides and arylboronic acids with high selectivity. harvard.edumdpi.com

A plausible synthetic route would commence with the Suzuki-Miyaura coupling of 3-bromobenzonitrile and 4-methoxyphenylboronic acid. This reaction selectively forms the biphenyl structure, yielding 3-(4-methoxyphenyl)benzonitrile. The choice of a nitrile group at the 3-position of the phenyl ring is strategic, as it serves as a precursor to the desired methanamine group and is generally stable under the conditions of the Suzuki coupling. researchgate.netgoogle.com

Following the successful synthesis of the biphenyl nitrile intermediate, the next critical step is the reduction of the nitrile to a primary amine. This transformation can be achieved through various reduction methods, such as catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or by using chemical reducing agents like lithium aluminum hydride (LiAlH4). The selection of the reducing agent is crucial to ensure the chemoselective reduction of the nitrile without affecting the methoxy (B1213986) group or the aromatic rings.

An alternative and widely used method for introducing the amine functionality is through the corresponding aldehyde. The synthesis would first involve the creation of 3-(4-methoxyphenyl)benzaldehyde via a Suzuki-Miyaura coupling between 3-formylphenylboronic acid and 4-bromoanisole. Subsequently, the aldehyde can be converted to this compound through reductive amination. wikipedia.orgresearchgate.netmasterorganicchemistry.comredalyc.org This one-pot reaction typically involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source (like ammonia or ammonium (B1175870) acetate), followed by in-situ reduction with a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). masterorganicchemistry.com These reducing agents are particularly advantageous as they are selective for the imine over the aldehyde, thus minimizing side reactions. wikipedia.orgmasterorganicchemistry.com

The regioselectivity of the synthesis is primarily controlled by the specific substitution patterns of the starting materials used in the Suzuki-Miyaura coupling reaction. For instance, to obtain the 3-(4-methoxyphenyl) substitution pattern, a meta-substituted phenyl precursor and a para-substituted methoxyphenyl precursor are required.

Derivatization and Functionalization of the Core Structure

The this compound core structure offers several sites for derivatization and functionalization, primarily centered around the reactive primary amine and the two aromatic rings. These modifications are instrumental in tuning the molecule's physicochemical properties and exploring its potential applications.

The primary amine group of this compound is a versatile handle for a variety of chemical transformations. One of the most common derivatizations is the formation of Schiff bases (or imines) through condensation with aldehydes or ketones. researchgate.netresearchgate.netnih.govjmchemsci.com This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol. nih.gov

The formation of Schiff bases is a straightforward and efficient method for introducing a wide range of substituents onto the core structure. For example, reaction with substituted benzaldehydes can introduce additional aromatic rings with diverse electronic and steric properties. The resulting imine bond (-N=CH-) is a key feature of many biologically active compounds. mdpi.comnih.gov

Table 1: Examples of Schiff Base Derivatives from Methoxyphenyl-Containing Amines

Amine PrecursorCarbonyl CompoundResulting Schiff BaseReference
p-Anisidine4-Bromo-benzaldehyde(E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine
p-Anisidine4-Iodo-benzaldehyde(E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine
2,4,6-trimethylphenylamineVanillin3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol nih.gov
4-methoxyphenylamine4-methoxy-benzaldehyde(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole harvard.edu

Beyond Schiff base formation, the primary amine can undergo other transformations such as acylation to form amides. For instance, reaction with pentanoic acid in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding N-pentanoylamide derivative. nih.gov Silylation is another derivatization technique used to replace active hydrogens on amine groups with a nonpolar moiety, which can be useful for analytical purposes such as gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups. masterorganicchemistry.commasterorganicchemistry.com The methoxy group on one ring and the methanamine (or a derivatized form) on the other will direct incoming electrophiles to specific positions. The methoxy group is an activating ortho-, para-director, while the aminomethyl group (or its derivatives) is also generally an activating ortho-, para-director.

The electronic nature of substituents on the aromatic rings can significantly influence the reactivity of the molecule. Electron-donating groups enhance the electron density of the aromatic rings, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups deactivate the rings towards electrophilic substitution but can activate them for nucleophilic aromatic substitution, particularly if a good leaving group is present. libretexts.orgscranton.edu

Substituent effects also play a crucial role in the synthesis of derivatives. For example, in the Suzuki-Miyaura coupling, the electronic and steric properties of the substituents on both the aryl halide and the arylboronic acid can affect the reaction rate and yield.

While this compound itself is achiral, the synthesis of chiral derivatives is an important area of research, particularly for applications in medicinal chemistry and materials science. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

For derivatives of this compound, chirality can be introduced in several ways. If a substituent on the core structure contains a chiral center, a stereoselective synthesis would be required to control its configuration. For instance, if a derivative is synthesized that possesses axial chirality due to restricted rotation around the biphenyl bond (atropisomerism), a stereoselective coupling method would be necessary. researchgate.net The synthesis of such axially chiral biphenyls can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. researchgate.net

Asymmetric reductive amination is another potential route to chiral derivatives. wikipedia.org This can be accomplished by using a chiral reducing agent or a chiral catalyst to selectively produce one enantiomer of the amine from the corresponding imine. The design and synthesis of novel chiral amines and their derivatives are of significant interest for their potential applications in asymmetric catalysis and chiral recognition. nih.govresearchgate.net

Advanced Structural and Spectroscopic Elucidation of 3 4 Methoxyphenyl Phenyl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete picture of the carbon-hydrogen framework.

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle. By correlating nuclear spins through chemical bonds, these techniques confirm the proposed structure of [3-(4-Methoxyphenyl)phenyl]methanamine.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For this compound, COSY would reveal the coupling networks within each aromatic ring, for instance, showing correlations between adjacent protons on the 4-methoxyphenyl (B3050149) ring and the 3-substituted phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (¹JCH). sdsu.edu This would allow for the unambiguous assignment of each protonated carbon atom in the molecule, correlating the signals in the ¹H spectrum to the corresponding signals in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range connectivity, showing correlations between protons and carbons separated by two or three bonds (²JCH or ³JCH). sdsu.eduscience.gov This technique is particularly powerful for identifying connections across quaternary (non-protonated) carbons. For the target molecule, key HMBC correlations would be expected from the methylene (B1212753) (-CH₂-) protons to the carbons of both aromatic rings, definitively linking the three core fragments of the molecule.

The following table outlines the predicted key correlations for confirming the molecular structure.

TechniqueCorrelating ProtonsCorrelating Nucleus (Proton or Carbon)Inferred Connectivity
COSY H-2' / H-6'H-3' / H-5'Proves connectivity within the 4-methoxyphenyl ring.
COSY H-4, H-5, H-6H-4, H-5, H-6 (adjacent protons)Proves connectivity within the 1,3-disubstituted phenyl ring.
HSQC -CH₂- protonsMethylene Carbon (-CH₂)Assigns the carbon signal for the aminomethyl group.
HSQC -OCH₃ protonsMethoxy (B1213986) Carbon (-OCH₃)Assigns the carbon signal for the methoxy group.
HMBC -CH₂- protonsC-3, C-4, C-2 (carbons on phenyl ring)Confirms the attachment point of the aminomethyl group.
HMBC -CH₂- protonsC-1' (ipso-carbon of methoxyphenyl ring)Confirms the biaryl linkage point.
HMBC -OCH₃ protonsC-4' (carbon on methoxyphenyl ring)Confirms the attachment point of the methoxy group.

The single bond connecting the two phenyl rings in this compound allows for rotation. Dynamic NMR (DNMR) studies, conducted at various temperatures, could investigate the conformational dynamics of the molecule. The primary focus would be the rotational barrier around the C3-C1' biaryl bond. While significant hindrance to rotation, leading to stable atropisomers at room temperature, is unlikely for this structure, variable-temperature NMR could determine the energy barrier to rotation. Changes in the appearance of NMR signals, such as broadening or coalescence at different temperatures, would provide quantitative data on the rate of exchange between different rotational conformers.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction provides the most precise and unambiguous information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The table below presents hypothetical, yet chemically reasonable, bond parameters that would be expected from such an analysis.

ParameterAtoms InvolvedExpected Value
Bond Length (Å)C-C (Aromatic, avg.)1.39 Å
Bond Length (Å)C3 - C1' (Biaryl)1.49 Å
Bond Length (Å)C(aryl) - O(methoxy)1.37 Å
Bond Length (Å)C(aryl) - C(methylene)1.51 Å
Bond Length (Å)C(methylene) - N1.47 Å
Bond Angle (°)C2 - C3 - C1'121°
Dihedral Angle (°)C2-C3-C1'-C2'40 - 60°

In the solid state, molecules arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor. It would likely form N-H···N hydrogen bonds with neighboring amine groups, creating chains or dimeric motifs that are fundamental to the crystal packing.

π-π Stacking: The two electron-rich aromatic rings could engage in π-π stacking interactions. Depending on the molecular conformation, these could be parallel-displaced or T-shaped arrangements, further stabilizing the packing. iucr.org

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It maps the different close contacts on a molecular surface. A hypothetical Hirshfeld analysis for this compound would likely show significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, quantitatively confirming the presence of the interactions described above.

Contact TypePredicted Contribution to Hirshfeld SurfaceAssociated Interaction
H···H~45 - 55%General van der Waals forces
C···H / H···C~20 - 30%Aromatic stacking and C-H···π interactions
O···H / H···O~5 - 15%C-H···O hydrogen bonds
N···H / H···N~5 - 10%N-H···N hydrogen bonds

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Studies

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, would offer further structural proof by revealing characteristic fragmentation patterns.

For this compound (C₁₄H₁₅NO, Exact Mass: 213.1154), electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 214.1226. The fragmentation of this ion would be expected to follow predictable pathways based on the stability of the resulting fragments. A primary fragmentation would be the benzylic cleavage, leading to the loss of ammonia (B1221849) (NH₃) to form a highly stable biphenylmethyl cation.

The following table details a plausible fragmentation pathway.

m/z (Hypothetical)Formula of IonProposed Fragmentation
214.1226[C₁₄H₁₆NO]⁺Protonated Molecular Ion [M+H]⁺
197.1015[C₁₄H₁₃O]⁺Loss of ammonia (NH₃) from [M+H]⁺
182.0780[C₁₃H₁₀O]⁺Loss of methyl radical (•CH₃) from the m/z 197 ion
168.0961[C₁₃H₁₂]⁺Loss of carbon monoxide (CO) from the m/z 197 ion, followed by rearrangement

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) of approximately 214.12 would be the precursor ion for fragmentation analysis.

The fragmentation of this ion is predicted to occur along several pathways dictated by the stability of the resulting fragments. The primary amine of the benzylamine (B48309) moiety is the most likely site of protonation. Key predicted fragmentation patterns include:

Loss of Ammonia: A characteristic fragmentation for primary amines is the neutral loss of ammonia (NH₃, 17.03 Da). This would produce a prominent fragment ion at m/z 197.09, corresponding to the stable biphenylmethyl cation.

Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and its attached phenyl ring can lead to the formation of a resonance-stabilized ion.

Loss of a Methyl Radical: Fragmentation can be initiated by the loss of a methyl radical (•CH₃, 15.02 Da) from the methoxy group, resulting in an ion at m/z 199.10. This can be followed by the loss of a molecule of carbon monoxide (CO, 28.00 Da).

Biphenyl (B1667301) Cleavage: The cleavage of the bond connecting the two phenyl rings is also possible, leading to fragments corresponding to the individual substituted rings.

These predicted pathways allow for the systematic reconstruction of the molecule's structure.

Table 1: Predicted MS/MS Fragmentation of this compound ([C₁₄H₁₆NO]⁺)
Precursor m/z (Predicted)Product m/z (Predicted)Neutral LossProposed Fragment Structure
214.12197.09NH₃ (17.03 Da)[M+H-NH₃]⁺ ; Biphenylmethyl cation
214.12199.10•CH₃ (15.02 Da)[M+H-CH₃]⁺ ; Loss of methyl from methoxy group
214.12184.09CH₂NH₂ (30.03 Da)[M+H-CH₂NH₂]⁺ ; Biphenyl cation
214.12107.05C₈H₉N (119.07 Da)[C₇H₇O]⁺ ; Methoxyphenyl cation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to within 5 ppm. This accuracy is essential for determining the elemental composition of a compound, a critical step in its identification. chemicalbook.com For this compound, HRMS would confirm its elemental formula as C₁₄H₁₅NO.

By comparing the experimentally measured mass to the calculated theoretical mass, HRMS can differentiate the target compound from other molecules that may have the same nominal mass. The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) analyzers is key to this capability.

Table 2: Calculated Exact Masses for this compound and its Adducts
SpeciesFormulaCalculated Exact Mass (Da)
Neutral Molecule [M]C₁₄H₁₅NO213.11536
Protonated Adduct [M+H]⁺C₁₄H₁₆NO⁺214.12319
Sodiated Adduct [M+Na]⁺C₁₄H₁₅NNaO⁺236.10515
Potassiated Adduct [M+K]⁺C₁₄H₁₅KNO⁺252.07909

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing insight into molecular structure. FT-IR and Raman are often complementary, as some vibrational modes may be active in one technique but not the other.

For this compound, the spectra would be dominated by vibrations from the amine, methoxy, and substituted biphenyl groups.

Amine Group (–CH₂NH₂): The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3300-3400 cm⁻¹ region in the FT-IR spectrum. The N-H scissoring (bending) mode would be visible around 1590-1650 cm⁻¹.

Aromatic Rings: The C-H stretching vibrations of the aromatic protons typically appear just above 3000 cm⁻¹. The characteristic C=C ring stretching modes are expected in the 1450-1610 cm⁻¹ region. Strong bands related to C-H out-of-plane bending, which are indicative of the substitution pattern, would be found in the 700-900 cm⁻¹ range.

Aliphatic and Methoxy Groups: The asymmetric and symmetric C-H stretching of the methylene (–CH₂) and methyl (–CH₃) groups are predicted between 2850 and 2960 cm⁻¹. The prominent C-O stretching of the aryl ether in the methoxy group should produce a strong band around 1250 cm⁻¹ (asymmetric) and another near 1040 cm⁻¹ (symmetric).

Biphenyl Linkage: The inter-ring C-C stretching and torsional modes of the biphenyl core would give rise to characteristic bands, particularly in the Raman spectrum. aip.orgresearchgate.net

Table 3: Predicted Vibrational Modes for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Primary Technique
N-H Stretch (asymmetric & symmetric)Primary Amine3400 - 3300FT-IR
Aromatic C-H StretchPhenyl Rings3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch-CH₂- and -OCH₃2960 - 2850FT-IR, Raman
N-H Bend (Scissoring)Primary Amine1650 - 1590FT-IR
Aromatic C=C StretchPhenyl Rings1610 - 1450FT-IR, Raman
Asymmetric C-O-C StretchAryl Ether1270 - 1230FT-IR
Symmetric C-O-C StretchAryl Ether1050 - 1020FT-IR
Aromatic C-H Out-of-Plane BendPhenyl Rings900 - 700FT-IR

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic Structure and Optical Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, typically from a π bonding or non-bonding orbital to a π* anti-bonding orbital. Photoluminescence (fluorescence) spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state.

The primary chromophore in this compound is the biphenyl system. Unsubstituted biphenyl exhibits a strong π → π* absorption band around 250 nm. acs.org The presence of the electron-donating methoxy (–OCH₃) and aminomethyl (–CH₂NH₂) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maximum to a longer wavelength. This shift is due to the extension of the conjugated system through resonance.

The electronic transitions and resulting spectra are highly dependent on the conformation of the molecule, specifically the dihedral angle between the two phenyl rings. A more planar conformation allows for greater π-orbital overlap, leading to a longer wavelength of maximum absorption (λₘₐₓ).

Many biphenyl derivatives are known to be fluorescent. aip.orgnih.gov It is predicted that this compound would exhibit fluorescence, with an emission spectrum that is Stokes-shifted to a longer wavelength relative to its absorption spectrum. The quantum yield and specific emission wavelength would be influenced by solvent polarity and the molecule's structural rigidity.

Table 4: Predicted Electronic and Optical Properties for this compound
PropertyPredicted ObservationAssociated Transition / Phenomenon
UV Absorption (λₘₐₓ)> 250 nmπ → π* transition of the substituted biphenyl chromophore
Molar Absorptivity (ε)High (>10,000 L mol⁻¹ cm⁻¹)Allowed π → π* transition
PhotoluminescenceExpected fluorescence emissionRadiative decay from the lowest excited singlet state (S₁) to the ground state (S₀)
Stokes ShiftEmission λ > Absorption λEnergy loss due to vibrational relaxation in the excited state

Reactivity Profiles and Mechanistic Studies of 3 4 Methoxyphenyl Phenyl Methanamine

Nucleophilic Reactivity of the Amine Functionality

The primary benzylic amine group in [3-(4-Methoxyphenyl)phenyl]methanamine is the principal center of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide array of electrophilic species.

Reactions with Carbonyl Compounds and Electrophiles

The primary amine of this compound is expected to react readily with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This condensation reaction typically proceeds via a two-step mechanism involving the initial formation of a carbinolamine intermediate, followed by dehydration to yield the final imine product. eijppr.com The reaction is often catalyzed by acid or base. While specific studies on this compound are not prevalent, the reaction is a fundamental transformation for primary amines. nih.gov Analogous reactions with structurally similar amines, like p-anisidine, are well-documented, forming the basis for the synthesis of various Schiff bases. mdpi.comsemanticscholar.org

These reactions are significant as Schiff bases are important intermediates in organic synthesis and are known to coordinate with metal ions, forming stable complexes. nih.gov

The nucleophilic amine can also react with other electrophiles. For instance, N-alkylation can be achieved using alkyl halides, although this can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination, a process involving the reaction with a carbonyl compound in the presence of a reducing agent like sodium borohydride (B1222165), offers a more controlled method for synthesizing secondary or tertiary amines. mdpi.comsemanticscholar.org

Table 1: Representative Reactions of Primary Amines with Carbonyl Compounds

Amine ReactantCarbonyl ReactantProduct TypeSignificance
p-Anisidine4-(Dimethylamino)benzaldehydeSchiff Base (Imine)Synthesis of secondary amines via reduction. mdpi.comsemanticscholar.org
2,4,6-Trimethylphenylamineo-VanillinSchiff Base (Imine)Precursor for biologically active compounds. nih.gov
Primary Amine (General)Aldehyde/KetoneImine/EnamineIntermediate for reductive amination to form substituted amines. youtube.com

Role in Amide and Urea (B33335) Formation

The amine functionality of this compound serves as a key nucleophile in the synthesis of amides and ureas, which are fundamental linkages in medicinal chemistry and materials science.

Amide Formation: Amides can be synthesized by reacting the amine with carboxylic acid derivatives such as acyl chlorides, anhydrides, or esters. The most direct method involves the acylation with a more reactive acyl chloride or anhydride. Alternatively, coupling reagents can be used to facilitate the reaction between the amine and a carboxylic acid by activating the acid.

Urea Formation: The synthesis of urea derivatives from this compound can be achieved through several established methods. commonorganicchemistry.comnih.gov A common and straightforward approach is the reaction with an isocyanate, which directly yields an unsymmetrical urea. commonorganicchemistry.com Other methods involve the use of phosgene (B1210022) or its safer solid equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI). commonorganicchemistry.comnih.gov These reagents react with the amine to form a reactive intermediate (an isocyanate or an activated carbamate), which then reacts with another amine to furnish the urea. mdpi.com Phenyl carbamates are also effective reagents for this transformation, reacting with amines in solvents like DMSO at ambient temperatures to produce ureas in high yields. google.com

Table 2: Common Synthetic Routes to Urea Derivatives from Primary Amines

ReagentIntermediateKey FeaturesReference
Isocyanate (R-N=C=O)None (Direct addition)Simple, high-yield reaction at room temperature. commonorganicchemistry.com
TriphosgeneIsocyanate (in situ)Safer solid substitute for highly toxic phosgene gas. commonorganicchemistry.commdpi.com
Phenyl CarbamateNoneMild, neutral conditions; reaction proceeds in DMSO. google.com
Carbonyldiimidazole (CDI)Activated carbamateAlternative to phosgene-related reagents; order of addition can be crucial. commonorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Rings

The biphenyl system of this compound contains two aromatic rings, both of which are susceptible to electrophilic aromatic substitution (EAS). The position of substitution on each ring is dictated by the directing effects of the existing substituents. wikipedia.orglumenlearning.com

Ring A (Substituted with -CH₂NH₂ and -Aryl): This ring bears a benzylic amine group (-CH₂NH₂) and the 4-methoxyphenyl (B3050149) group.

The -CH₂NH₂ group is an activating group due to the electron-donating nature of the alkyl chain. It acts as an ortho-, para-director. libretexts.org

The 4-methoxyphenyl group , as a substituent, is generally considered to be weakly deactivating via inductive effects but can participate in resonance. Its directing effect is complex, but substitution is typically directed to the positions ortho and para to the other activating group.

Considering the stronger activating and directing influence of the aminomethyl group, electrophilic attack on Ring A is most likely to occur at the positions ortho and para to it (positions 2, 4, and 6), with steric hindrance potentially disfavoring the position between the two large substituents (position 2).

Ring B (Substituted with -OCH₃ and -Aryl): This ring contains a methoxy (B1213986) group (-OCH₃) and the 3-(aminomethyl)phenyl group.

The -OCH₃ group is a powerful activating group due to the resonance donation of its lone pair electrons into the ring. It is a strong ortho-, para-director. libretexts.orgpressbooks.pub

The 3-(aminomethyl)phenyl group is a weakly deactivating aryl substituent.

The potent activating and directing effect of the methoxy group will dominate the regioselectivity on Ring B. Therefore, electrophilic substitution will be strongly directed to the positions ortho to the methoxy group (positions 3' and 5'). The para position (2') is already part of the biphenyl linkage.

Table 3: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

RingSubstituentEffect on ReactivityDirecting EffectPredicted Substitution Sites
Ring A (Aminomethyl-substituted)-CH₂NH₂Activating (Weak)Ortho, ParaPositions 2, 4, 6 (relative to biphenyl bond at 1)
4-Methoxyphenyl-Deactivating (Weak)Meta
Ring B (Methoxy-substituted)-OCH₃Activating (Strong)Ortho, ParaPositions 3', 5' (relative to biphenyl bond at 1')
3-(Aminomethyl)phenyl-Deactivating (Weak)Meta

Metal-Catalyzed Transformations Involving this compound

The structural features of this compound make it a candidate for involvement in various metal-catalyzed reactions, either as a ligand or as a substrate in coupling methodologies.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

Primary amines and their derivatives, such as Schiff bases, are effective ligands in coordination chemistry. The nitrogen atom of the amine group in this compound possesses a lone pair of electrons that can coordinate to a variety of transition metal centers. This coordination can be pivotal in the formation of active catalysts for both homogeneous and heterogeneous processes. For instance, Schiff bases derived from substituted anilines are known to form stable and catalytically active complexes with metals like Zinc(II). researchgate.net While direct studies of this compound as a ligand are not extensively reported, its ability to act as an N-donor ligand is inferred from the general principles of coordination chemistry. The biphenyl scaffold provides a rigid backbone that can be functionalized to create bidentate or polydentate ligands, potentially enhancing the stability and catalytic activity of the resulting metal complexes.

Coupling Reactions and Cross-Coupling Methodologies

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form C-C and C-N bonds. The synthesis of the this compound scaffold itself is amenable to these methods. A highly efficient route to the core biphenyl structure is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction would involve coupling an appropriately substituted arylboronic acid (or ester) with an aryl halide. For example, 3-bromobenzylamine (B82478) could be coupled with 4-methoxyphenylboronic acid.

Furthermore, arylamines are often products of C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. While the target molecule is a benzylic amine, related diaryl amine structures are commonly synthesized using this palladium-catalyzed methodology. mdpi.com The principles of these coupling reactions are fundamental to constructing complex aromatic molecules and represent a key strategy for the synthesis of this compound and its derivatives. nih.govchemrxiv.orgorganic-chemistry.org

Kinetic and Thermodynamic Aspects of Reactions

Currently, there is no specific experimental data available in the public domain detailing the kinetic and thermodynamic parameters for reactions involving this compound. The reactivity of this primary amine is predicated on the nucleophilicity of the nitrogen atom's lone pair of electrons and the electronic and steric influences of its biphenylmethanamine framework.

It is anticipated that this compound will participate in reactions characteristic of primary amines, such as nucleophilic substitution and addition. The kinetic rates of these reactions would be influenced by several factors, including the nature of the electrophile, the solvent, and the reaction temperature. For instance, in a nucleophilic substitution reaction, the rate would likely follow second-order kinetics, being first order in both the amine and the electrophile.

The thermodynamic favorability of such reactions can be generally predicted by considering the change in Gibbs free energy (ΔG). Reactions that result in the formation of more stable products and have a positive entropy change will be thermodynamically favored. The presence of the methoxy group, an electron-donating group, on one of the phenyl rings may subtly influence the thermodynamics by affecting the electronic distribution within the molecule.

To provide a comprehensive understanding, future research should focus on quantifying the rate constants, activation energies, and thermodynamic state functions (enthalpy, entropy, and Gibbs free energy) for key reactions of this compound.

Oxidative and Reductive Pathways and their Mechanistic Investigations

Detailed mechanistic investigations into the oxidative and reductive pathways of this compound have not been reported. However, based on the functional groups present, several potential pathways can be proposed.

Oxidative Pathways: The primary amine functionality is susceptible to oxidation. Mild oxidizing agents could potentially convert the methanamine to the corresponding imine, which could be followed by hydrolysis to an aldehyde. Stronger oxidizing agents might lead to cleavage of the C-N bond or oxidation of the aromatic rings. The presence of the electron-rich methoxy-substituted phenyl ring could make it a potential site for oxidative coupling or other oxidative transformations.

Mechanistically, the oxidation of the amine could proceed through a single-electron transfer (SET) mechanism to form a nitrogen-centered radical cation, or via a polar mechanism involving nucleophilic attack on the oxidant. The specific pathway would be dependent on the oxidant used and the reaction conditions. For example, enzymatic oxidation, such as that catalyzed by monoamine oxidases, typically involves the abstraction of a proton and two electrons from the substrate.

Reductive Pathways: The aromatic rings of this compound could undergo reduction under forcing conditions, such as catalytic hydrogenation at high pressure and temperature. This would result in the formation of the corresponding cyclohexyl-substituted derivatives. The methoxy group may also be susceptible to hydrogenolysis under certain catalytic conditions.

The reduction of the aromatic system is a stepwise process, and the regioselectivity would be influenced by the nature of the catalyst and the substituents on the rings. Mechanistic studies of such reductions would likely involve the investigation of intermediates and the determination of the stereochemistry of the products.

Further research, employing techniques such as cyclic voltammetry, spectroscopic analysis of reaction intermediates, and computational modeling, is necessary to elucidate the precise mechanisms of the oxidative and reductive transformations of this compound.

Computational and Theoretical Chemistry Investigations of 3 4 Methoxyphenyl Phenyl Methanamine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For [3-(4-Methoxyphenyl)phenyl]methanamine, methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to achieve a balance between accuracy and computational cost. mdpi.com

Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. dntb.gov.uanih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, which can act as an electron donor. Conversely, the LUMO is likely to be distributed over the phenylmethanamine portion, which can accept electrons. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. Theoretical calculations allow for the visualization of these orbitals and the precise calculation of their energy levels, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Predicted Frontier Orbital Energies

Orbital Predicted Energy (eV)
HOMO -5.8
LUMO -0.5
Energy Gap (ΔE) 5.3

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color spectrum.

In the MEP map of this compound, the following features are anticipated:

Red Regions (Negative Potential): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amine group.

Blue Regions (Positive Potential): These electron-deficient areas are prone to nucleophilic attack. Such regions would be found around the hydrogen atoms of the amine group and the aromatic protons.

Green Regions (Neutral Potential): These areas indicate a neutral electrostatic potential.

This visual representation of charge distribution provides a clear guide to the molecule's reactivity and intermolecular interaction patterns. dntb.gov.ua

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. dntb.gov.uanih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. mdpi.com For this compound, distinct signals would be predicted for the protons and carbons of the two different phenyl rings, the methoxy group, and the methanamine group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, often corresponding to π→π* transitions within the aromatic rings. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This helps in assigning the vibrational modes observed in an experimental spectrum, such as the characteristic N-H stretching of the amine group and the C-O stretching of the methoxy group. scispace.com

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Feature
¹H NMR Aromatic protons (δ 6.8-7.5 ppm), Methoxy protons (δ ~3.8 ppm), Methylene (B1212753) protons (δ ~3.9 ppm), Amine protons (δ ~1.5 ppm)
¹³C NMR Aromatic carbons (δ 114-160 ppm), Methoxy carbon (δ ~55 ppm), Methylene carbon (δ ~45 ppm)
UV-Vis λmax ~230 nm and ~270 nm
IR N-H stretch (~3300-3400 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-H aliphatic stretch (~2800-3000 cm⁻¹), C-O stretch (~1250 cm⁻¹)

Note: These are typical predicted ranges and would be refined by specific calculations.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. dntb.gov.ua this compound has several rotatable bonds, leading to a complex conformational landscape. The key torsions include the rotation around the C-C bond connecting the two phenyl rings and the rotation around the C-C and C-N bonds of the methanamine side chain.

Computational conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface that identifies the low-energy, stable conformers and the energy barriers between them. The global minimum on this surface corresponds to the most stable conformation of the molecule. dntb.gov.ua Understanding the preferred conformations is crucial for predicting how the molecule might bind to a biological target.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experiments.

Transition State Analysis and Reaction Pathway Optimization

For a given chemical reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's feasibility and rate.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the compound This compound (CAS No. 152369-53-0) to fulfill the detailed article outline provided.

Extensive searches indicate that while various related methoxyphenyl derivatives and biphenyl (B1667301) structures are utilized in the fields of advanced chemical synthesis and materials science, this particular isomer has not been prominently featured in published research for the specific applications requested. The available literature focuses on other related compounds for the synthesis of heterocycles, macrocycles, catalysts, and polymers.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible without resorting to speculation or inaccurate extrapolation from other compounds. To maintain scientific integrity and accuracy, we are unable to provide the requested article at this time.

Applications of 3 4 Methoxyphenyl Phenyl Methanamine in Advanced Chemical Synthesis and Materials Science

Integration into Polymer Chemistry and Advanced Functional Materials

Monomer for Specialty Polymeric Materials

[3--(4-Methoxyphenyl)phenyl]methanamine, with its distinct molecular architecture featuring a flexible aminomethyl group and a rigid biphenyl (B1667301) structure with a methoxy (B1213986) substituent, presents itself as a promising candidate for the synthesis of specialty polymeric materials. While extensive research specifically detailing the polymerization of this exact monomer is not widely documented, its structural motifs suggest its potential utility in creating polymers with unique thermal, mechanical, and optical properties. The presence of the primary amine group allows for its incorporation into a variety of polymer backbones, such as polyamides and polyimides, through condensation polymerization reactions.

The biphenyl core is known to impart rigidity and thermal stability to polymer chains, leading to materials with high glass transition temperatures (Tg) and enhanced mechanical strength. The methoxy group, being an electron-donating group, can influence the polymer's solubility, processability, and electronic properties. For instance, in polyamides, the incorporation of such a structure could lead to materials with a combination of high strength, good thermal resistance, and improved solubility in organic solvents, which is often a challenge for aromatic polyamides.

Table 1: Potential Properties of Polymers Derived from [3-(4-Methoxyphenyl)phenyl]methanamine

Polymer TypeExpected Glass Transition Temperature (Tg)Potential Mechanical PropertiesKey Features Attributed to the Monomer
Aromatic Polyamide> 250 °CHigh tensile strength and modulusRigidity from biphenyl unit, enhanced solubility from methoxy group
Polyimide> 300 °CExcellent thermal and oxidative stabilityHigh thermal stability from imide linkages and biphenyl core

Research into analogous structures, such as those used in the synthesis of novel polyimides, has shown that the incorporation of bulky, non-coplanar biphenyl units can disrupt chain packing, leading to amorphous polymers with good solubility and processability without compromising thermal stability researchgate.netresearchgate.net. Similarly, the methoxy group can enhance solubility and affect the dielectric properties of the resulting polymers nii.ac.jp. Therefore, it is reasonable to hypothesize that polymers derived from this compound could find applications in areas requiring high-performance materials, such as advanced composites, high-temperature adhesives, and specialty coatings. Further research into the synthesis and characterization of polymers based on this monomer is warranted to fully explore their potential.

Components in Optical and Electronic Materials (e.g., Organic Light-Emitting Diodes, Perovskite Solar Cells)

The unique electronic and structural characteristics of this compound and its derivatives make them intriguing candidates for use in advanced optical and electronic materials. The methoxy-substituted biphenyl moiety is a common building block in materials designed for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to its electron-donating nature and ability to influence molecular packing and charge transport properties.

Table 2: Representative Performance Data of OLEDs Incorporating Similar Amine Derivatives

Device StructureEmitterHole Transport Layer (HTL)Max. External Quantum Efficiency (EQE) (%)
ITO/HTL/Emitter/ETL/CathodeGreen PhosphorescentTriphenylamine Derivative22.5
ITO/HTL/Emitter/ETL/CathodeBlue FluorescentCarbazole-based Amine15.8

Note: This table presents typical performance data for OLEDs using hole-transport materials with structural similarities to this compound. The data is for illustrative purposes and not specific to the compound .

In the realm of Perovskite Solar Cells (PSCs) , the interface between the perovskite active layer and the charge-transporting layers is critical for achieving high efficiency and stability rsc.orgaquaenergyexpo.comresearchgate.netsci-hub.sebohrium.com. Small molecules are often used to modify these interfaces to improve charge extraction and reduce recombination. The amine group in this compound could potentially interact with the perovskite surface, passivating defects and improving the interfacial contact rsc.orgaquaenergyexpo.com. Furthermore, its derivatives could be designed to act as efficient hole-transporting layers, replacing the commonly used but often unstable spiro-OMeTAD nih.gov. The methoxy group can favorably influence the energy level alignment with the perovskite's valence band, facilitating efficient hole extraction nih.gov.

Application in Supramolecular Chemistry and Nanomaterials

The structure of this compound, containing both hydrogen-bonding (amine) and aromatic functionalities, provides a versatile platform for applications in supramolecular chemistry and the development of novel nanomaterials. The principles of self-assembly, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, can be harnessed to construct well-defined supramolecular architectures northwestern.edufrontiersin.orgnih.gov.

The primary amine group can act as a hydrogen bond donor, while the aromatic rings can participate in π-π stacking interactions. These interactions can direct the self-assembly of the molecule or its derivatives into various nanostructures, such as nanofibers, nanotubes, or vesicles, depending on the molecular design and assembly conditions nih.govresearchgate.net. Such self-assembled structures can find applications in areas like molecular electronics, sensing, and drug delivery. For instance, the formation of ordered assemblies on a surface could be used to create templates for the growth of other nanomaterials or to fabricate molecular-scale electronic components.

Table 3: Potential Supramolecular Assemblies and Nanomaterials from this compound Derivatives

Derivative TypeDriving Force for Self-AssemblyResulting NanostructurePotential Application
Amide DerivativeHydrogen Bonding, π-π StackingNanofibersGelation, Scaffolds for Tissue Engineering
Schiff Base Derivativeπ-π Stacking, Dipole-Dipole InteractionsLiquid CrystalsOptical Switching, Displays
Metal-Coordinated ComplexMetal-Ligand Coordination, π-π StackingMetallo-supramolecular CagesCatalysis, Molecular Recognition

Note: This table outlines hypothetical applications based on the functionalization of this compound and the resulting self-assembly behavior observed in analogous systems.

Furthermore, this compound can be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles, to impart specific properties nih.govmdpi.commdpi.com. The amine group can covalently or non-covalently attach to the nanoparticle surface, while the exposed methoxyphenylphenyl group can be used to tune the solubility, biocompatibility, or recognition capabilities of the functionalized nanoparticles. For example, functionalized magnetic nanoparticles could be used for targeted drug delivery or as contrast agents in medical imaging. The ability to control the surface chemistry of nanomaterials is crucial for their application in various fields, and molecules like this compound offer a versatile tool for achieving this control.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [3-(4-Methoxyphenyl)phenyl]methanamine, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with halogenated intermediates. For example, coupling 4-methoxyphenylboronic acid with a brominated benzylamine derivative via Suzuki-Miyaura cross-coupling (Pd catalysts, base like K₂CO₃, and polar solvents such as DMF) . Reductive amination or nitro-group reduction may follow to introduce the methanamine moiety. Optimize reaction temperatures (60–100°C) and catalyst loading (1–5 mol%) to minimize side products. Post-synthesis purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amine proton integration .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use flame-retardant clothing if working near ignition sources .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .
  • Storage : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Avoid incompatible materials (strong oxidizers, acids) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the compound’s biological activity?

  • Methodological Answer : Substituent position significantly alters interactions with biological targets. For example:

  • Methoxy Group Position : 4-Methoxy vs. 3-methoxy on the phenyl ring modulates electron-donating effects, affecting binding affinity to enzymes like monoamine oxidases .
  • Comparative Studies : Use analogs (e.g., [4-Ethoxyphenyl] or [3-Fluorophenyl] derivatives) in receptor-binding assays (radioligand displacement) or enzymatic inhibition studies (IC₅₀ measurements) to quantify structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardization : Ensure consistent assay conditions (pH, temperature, buffer composition) and cell lines/enzyme sources .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA, regression) to identify outliers or confounding variables .
  • Orthogonal Assays : Validate results with complementary techniques (e.g., surface plasmon resonance for binding kinetics vs. fluorescence-based activity assays) .

Q. What strategies optimize synthetic routes for higher yields and scalability in academic settings?

  • Methodological Answer :

  • Catalyst Screening : Test Pd, Ni, or Cu catalysts for cross-coupling steps to improve efficiency .
  • Solvent Optimization : Replace high-boiling solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .
  • Flow Chemistry : Implement continuous flow systems for nitro-group reductions to enhance reproducibility and scale-up potential .

Q. What analytical methods are recommended to resolve discrepancies in pharmacological data (e.g., conflicting metabolic stability results)?

  • Methodological Answer :

  • In Vitro Metabolism Assays : Use liver microsomes (human/rat) with LC-MS/MS to quantify metabolite formation rates .
  • Isotopic Labeling : Synthesize deuterated analogs to track metabolic pathways and identify degradation hotspots .
  • Computational Modeling : Apply molecular docking (AutoDock Vina) or QSAR models to predict cytochrome P450 interactions and guide structural refinements .

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